![molecular formula C18H18N4O3S B2963454 N-(2-methoxyethyl)-2-((3-nitrobenzyl)thio)quinazolin-4-amine CAS No. 422532-98-7](/img/structure/B2963454.png)
N-(2-methoxyethyl)-2-((3-nitrobenzyl)thio)quinazolin-4-amine
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Description
N-(2-methoxyethyl)-2-((3-nitrobenzyl)thio)quinazolin-4-amine, also known as MNQ, is a synthetic compound that belongs to the class of quinazoline derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of cancer treatment.
Scientific Research Applications
Anti-Cancer Research
Quinazolin-4-amine derivatives have been evaluated for their anti-proliferative activities against various human cancer cell lines, suggesting potential use in cancer treatment research .
Pharmaceutical Chemistry
The advancement of quinazolin-4(3H)-ones synthesis chemistry may find application in pharmaceutical chemistry, particularly in natural product synthesis .
Catalysis
Quinazoline derivatives can catalyze the allylation and benzylation of carbonyl compounds, indicating their use in chemical synthesis processes .
Inhibition of Biological Targets
N-aryl quinazoline-4-amine derivatives have been designed as inhibitors for specific biological targets like Werner (WRN) helicase, which is relevant in anticancer activities .
Enzyme Inhibition
Hydroxamic acids based on quinazolinone structures have been developed as selective competitive inhibitors of enzymes like HDAC6, which play a role in epigenetic regulation .
Metal-Catalyzed Synthesis
Quinazolines derivatives have been used in metal-catalyzed synthesis processes to yield various organic compounds, showcasing their versatility in chemical reactions .
properties
IUPAC Name |
N-(2-methoxyethyl)-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-25-10-9-19-17-15-7-2-3-8-16(15)20-18(21-17)26-12-13-5-4-6-14(11-13)22(23)24/h2-8,11H,9-10,12H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXQGUFFCFNFKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=NC2=CC=CC=C21)SCC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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